

Spectral Analysis of N-Ethyl-n-propylaniline: A Technical Guide

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Compound of Interest

Compound Name: *n*-Ethyl-*n*-propylaniline

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Ethyl-n-propylaniline** (CAS 54813-78-4). Detailed experimental protocols and data interpretations are presented to support research and development activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **N-Ethyl-n-propylaniline**. Data has been compiled from publicly available databases and predicted based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---|
| ~7.20 | t | 2H | H-meta |
| ~6.70 | t | 1H | H-para |
| ~6.65 | d | 2H | H-ortho |
| 3.28 | q | 2H | N-CH ₂ -CH ₃ |
| 3.18 | t | 2H | N-CH ₂ -CH ₂ -CH ₃ |
| 1.62 | sextet | 2H | N-CH ₂ -CH ₂ -CH ₃ |
| 1.15 | t | 3H | N-CH ₂ -CH ₃ |
| 0.92 | t | 3H | N-CH ₂ -CH ₂ -CH ₃ |

Note: Predicted values are based on analogous structures. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)[1]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| ~148.0 | C-ipso |
| ~129.2 | C-meta |
| ~116.0 | C-para |
| ~112.5 | C-ortho |
| ~52.0 | N-CH ₂ -CH ₂ -CH ₃ |
| ~45.0 | N-CH ₂ -CH ₃ |
| ~20.5 | N-CH ₂ -CH ₂ -CH ₃ |
| ~12.7 | N-CH ₂ -CH ₃ |
| ~11.5 | N-CH ₂ -CH ₂ -CH ₃ |

Note: A ^{13}C NMR spectrum is available in the SpectraBase database.^[1] Predicted assignments are based on analogous structures.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for **N-Ethyl-n-propylaniline** is available in the SpectraBase database.^[1] The characteristic absorption bands are detailed in Table 3.

Table 3: Key IR Absorption Bands

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|----------------|-----------------------------------|
| ~3050 | Medium | C-H stretch (aromatic) |
| 2965-2850 | Strong | C-H stretch (aliphatic) |
| ~1600, ~1500 | Strong, Medium | C=C stretch (aromatic ring) |
| ~1350 | Strong | C-N stretch |
| ~750, ~690 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of **N-Ethyl-n-propylaniline** is characterized by several key fragments.^[1]

Table 4: Major Mass Spectrometry Fragments (EI-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
|----------------------------|--------------------|--------------------------------------|
| 163 | Moderate | $[M]^+$ (Molecular Ion) |
| 148 | High | $[M-CH_3]^+$ |
| 134 | Base Peak | $[M-C_2H_5]^+$ (Loss of ethyl group) |
| 106 | High | $[C_6H_5NCH_2CH_3]^+$ |
| 77 | Medium | $[C_6H_5]^+$ (Phenyl cation) |

Experimental Protocols

The following sections describe standardized procedures for the acquisition of spectral data for liquid samples such as **N-Ethyl-n-propylaniline**.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-20 mg of **N-Ethyl-n-propylaniline** for 1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$). The solution should be prepared in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column should be between 4.0 and 5.0 cm high.
- **Data Acquisition:**
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune the probe for the desired nucleus (1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.

- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

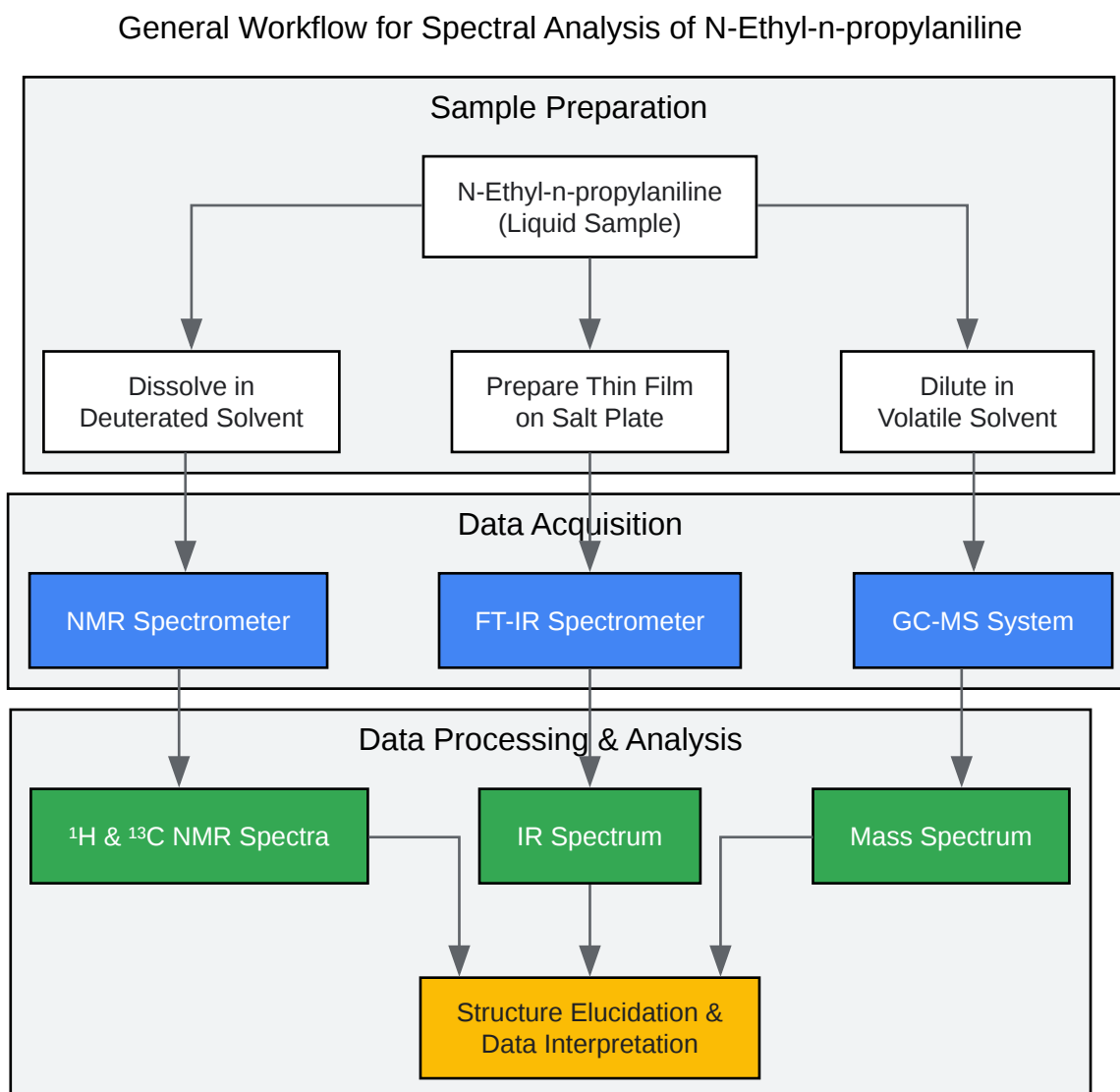
- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Sample Preparation (Neat Liquid): Place a small drop of **N-Ethyl-n-propylaniline** onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second plate on top and gently rotate to create a thin, uniform film.
- Data Acquisition:
 - Place the prepared salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the transmittance or absorbance spectrum.
- Cleaning: Thoroughly clean the salt plates with a suitable solvent (e.g., methylene chloride followed by ethanol) and dry them completely.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Inject a small amount of the liquid sample into the gas chromatograph (GC) inlet, which is connected to the mass spectrometer. The GC will separate the sample from any impurities.
- Ionization: As the **N-Ethyl-n-propylaniline** elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for acquiring and analyzing the spectral data of a liquid organic compound.



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Caption: Workflow for spectroscopic analysis.

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References

- 1. N-ethyl-N-propylaniline | C₁₁H₁₇N | CID 13203875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of N-Ethyl-n-propylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14631636#spectral-data-of-n-ethyl-n-propylaniline-nmr-ir-ms]

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